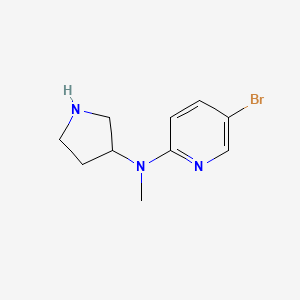

5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine

Description

5-Bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine is a pyridine derivative featuring a bromine atom at the 5-position, a methyl group, and a pyrrolidin-3-yl moiety as substituents on the pyridine nitrogen. The pyrrolidine ring introduces conformational flexibility and hydrogen-bonding capabilities, which may enhance interactions with biological targets.

Properties

Molecular Formula |

C10H14BrN3 |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

5-bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine |

InChI |

InChI=1S/C10H14BrN3/c1-14(9-4-5-12-7-9)10-3-2-8(11)6-13-10/h2-3,6,9,12H,4-5,7H2,1H3 |

InChI Key |

KQGYYQZNQRSHSC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCNC1)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine typically involves the bromination of N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and pyridine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Substituent Variations in Pyridin-2-amine Derivatives

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

- Pyrrolidine vs.

- Halogenation : Bromine at position 5 is conserved across analogs, suggesting its role in electronic modulation or steric effects. Fluorine in introduces additional electronegativity and lipophilicity .

- N-Substituents : Methyl groups (e.g., ) reduce steric hindrance compared to bulkier groups like pyrrolidine or benzyl .

Reactivity Trends :

- Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization.

- Pyrrolidine rings may undergo ring-opening or functionalization at the secondary amine.

Crystallographic and Physicochemical Properties

- Crystal Packing :

- Hydrogen Bonding: The pyrrolidine nitrogen can act as a hydrogen bond donor/acceptor, unlike methyl or benzyl groups in analogs.

Biological Activity

5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine is C10H14BrN3, with a molecular weight of 244.14 g/mol. The compound features a bromine atom and a pyrrolidine moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of pyridine derivatives followed by amination reactions. The use of reagents like N-bromosuccinimide (NBS) under controlled conditions is common in the synthetic route.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine exhibit significant antimicrobial activity. For instance, derivatives containing pyrrolidine rings have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, showcasing their potential as antibacterial agents .

The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes or inhibit essential bacterial enzymes. The presence of the bromine atom is believed to enhance its reactivity and biological effectiveness .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial properties of various pyrrolidine derivatives, including those similar to 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine. The results indicated that these compounds could effectively inhibit the growth of pathogenic bacteria, suggesting their potential use in developing new antibiotics .

- Antifungal Activity : Another investigation focused on the antifungal properties of pyrrolidine-derived compounds, revealing moderate to good activity against fungi such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity ranged from 16.69 to 222.31 µM .

Comparative Analysis

The following table summarizes the biological activities of 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine compared to other related compounds:

| Compound Name | MIC (µM) against Bacteria | MIC (µM) against Fungi |

|---|---|---|

| 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine | 4.69 - 22.9 | 16.69 - 222.31 |

| Pyrrolidine Derivative A | 3.12 - 12.5 | Not tested |

| Pyrrolidine Derivative B | 2.33 - 156.47 | Not tested |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.